molecular formula C38H49ClN4O5S B12051890 5-{4-[(E)-(4-chlorophenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid

5-{4-[(E)-(4-chlorophenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid

Cat. No.: B12051890
M. Wt: 709.3 g/mol
InChI Key: XNRBAOVDCKYMTJ-UHFFFAOYSA-N
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Description

5-{4-[(E)-(4-chlorophenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid is a complex organic compound that features a combination of azo, pyrazole, and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(E)-(4-chlorophenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid typically involves multiple steps:

    Formation of the Azo Compound: The initial step involves the diazotization of 4-chloroaniline to form the diazonium salt, which is then coupled with a suitable aromatic compound to form the azo compound.

    Pyrazole Formation: The next step involves the formation of the pyrazole ring through the reaction of the azo compound with a suitable hydrazine derivative.

    Sulfonation: The final step involves the sulfonation of the phenoxybenzene moiety to introduce the sulfonic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo and pyrazole moieties.

    Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Products include the corresponding amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biology, the compound’s azo group can be used in the design of molecular probes and dyes. Its ability to undergo photoisomerization makes it useful in studying biological processes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties

Industry

In industry, the compound can be used in the manufacture of dyes, pigments, and other specialty chemicals. Its sulfonic acid group enhances its solubility in water, making it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-{4-[(E)-(4-chlorophenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo photoisomerization, leading to changes in the compound’s conformation and activity. The sulfonic acid group can enhance the compound’s solubility and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-chlorophenyl)diazenyl]benzenesulfonic acid
  • 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzenesulfonic acid
  • 3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl derivatives

Uniqueness

The uniqueness of 5-{4-[(E)-(4-chlorophenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid lies in its combination of functional groups, which imparts distinct chemical and physical properties. The presence of the long heptadecyl chain enhances its hydrophobicity, while the sulfonic acid group improves its solubility in aqueous environments. This combination makes it a versatile compound for various applications.

Properties

Molecular Formula

C38H49ClN4O5S

Molecular Weight

709.3 g/mol

IUPAC Name

5-[4-[(4-chlorophenyl)diazenyl]-3-heptadecyl-5-oxo-4H-pyrazol-1-yl]-2-phenoxybenzenesulfonic acid

InChI

InChI=1S/C38H49ClN4O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-34-37(41-40-31-25-23-30(39)24-26-31)38(44)43(42-34)32-27-28-35(36(29-32)49(45,46)47)48-33-20-17-16-18-21-33/h16-18,20-21,23-29,37H,2-15,19,22H2,1H3,(H,45,46,47)

InChI Key

XNRBAOVDCKYMTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1N=NC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O

Origin of Product

United States

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